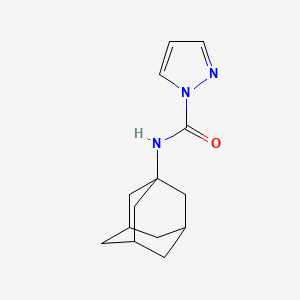

N-1-adamantyl-1H-pyrazole-1-carboxamide

Description

Contextual Significance of Pyrazole (B372694) and Adamantane (B196018) Scaffolds in Chemical Biology

The pyrazole scaffold , a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in the development of pharmaceuticals. researchgate.netnih.govresearchgate.net Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. researchgate.netnih.gov The versatility of the pyrazole ring allows for extensive chemical modifications, enabling researchers to fine-tune the pharmacological properties of the resulting compounds. researchgate.net For instance, pyrazole-containing drugs like celecoxib (B62257) (an anti-inflammatory), ruxolitinib (B1666119) (an anticancer agent), and sildenafil (B151) (used to treat erectile dysfunction) highlight the therapeutic importance of this heterocyclic system. nih.govcardiff.ac.uk The ability of the pyrazole nucleus to participate in hydrogen bonding and other molecular interactions is key to its biological efficacy. researchgate.net

The adamantane scaffold , a rigid, lipophilic, three-dimensional cage-like hydrocarbon, also holds a significant place in medicinal chemistry. nih.govnih.gov First discovered in crude oil, its unique structure provides several advantages when incorporated into drug molecules. nih.gov The bulky and rigid nature of the adamantane group can enhance the metabolic stability of a compound by protecting it from enzymatic degradation. nih.gov Furthermore, its lipophilicity can improve a drug's ability to cross cell membranes, potentially increasing its bioavailability. nih.gov Amantadine (B194251), an early antiviral drug, is a simple derivative of adamantane, demonstrating the therapeutic potential of this scaffold. nih.govresearchgate.net The adamantane moiety is often introduced into existing drug molecules to improve their pharmacokinetic properties. nih.gov

The combination of a pyrazole ring with an adamantane group in N-1-adamantyl-1H-pyrazole-1-carboxamide therefore represents a deliberate effort to merge the desirable biological activity of the pyrazole core with the advantageous physicochemical properties of the adamantane cage.

Scope and Objectives of Academic Inquiry on this compound

Academic research into this compound and its analogues is multifaceted, with several key objectives:

Synthesis and Characterization: A primary focus of research is the development of efficient and versatile synthetic routes to produce this compound and related derivatives. biointerfaceresearch.comresearchgate.net This includes the optimization of reaction conditions and the purification of the final products. Comprehensive characterization using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography is crucial to confirm the molecular structure and purity of the synthesized compounds. researchgate.netresearchgate.net

Exploration of Biological Activity: Given the broad biological activities of pyrazole derivatives, a significant objective is to screen this compound for various potential therapeutic applications. nih.govnih.gov This can involve in vitro assays to assess its activity against a range of biological targets, such as enzymes or receptors implicated in diseases like cancer or inflammation. nih.govnih.gov For example, studies on other pyrazole-carboxamide derivatives have explored their potential as antiproliferative agents against cancer cell lines. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: A key aspect of medicinal chemistry research is to understand how the structure of a molecule relates to its biological activity. For this compound, researchers would systematically modify different parts of the molecule—such as the substitution pattern on the pyrazole ring or the adamantane cage—and evaluate the impact of these changes on its biological effects. researchgate.netnih.gov This information is vital for the rational design of more potent and selective drug candidates.

Investigation of Physicochemical Properties: The inclusion of the adamantane moiety suggests a specific interest in the physicochemical properties of this compound. Academic inquiry in this area would involve measuring parameters such as its solubility, lipophilicity, and metabolic stability to understand how the adamantane group influences its drug-like properties. nih.govnih.gov

The table below presents a selection of related pyrazole and adamantane-containing compounds and their areas of research, illustrating the scientific context for the investigation of this compound.

| Compound Name | Research Focus | Reference |

| 1H-Pyrazole-1-carboxamide derivatives | Antiproliferative activity against melanoma | nih.gov |

| 1-methyl-1H-pyrazole-5-carboxamide derivatives | Anti-prostate cancer agents | nih.gov |

| N-(Pyrazin-2-yl)adamantane-1-carboxamide | Crystal structure analysis | researchgate.net |

| N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (AKB48) | Identification as a synthetic cannabinoid | researchgate.net |

| 1H-Pyrazole-1-carboxamidines | Inhibitors of nitric oxide synthase | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

N-(1-adamantyl)pyrazole-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O/c18-13(17-3-1-2-15-17)16-14-7-10-4-11(8-14)6-12(5-10)9-14/h1-3,10-12H,4-9H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEJVVVQZWAOKTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)N4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 1 Adamantyl 1h Pyrazole 1 Carboxamide

Established Synthetic Pathways for Pyrazole-1-carboxamide Derivatives

The formation of the pyrazole-1-carboxamide scaffold relies on fundamental reactions in heterocyclic chemistry. These methods provide versatile entry points to a wide array of substituted pyrazoles, which can be precursors to the target compound.

Cyclocondensation Approaches

Cyclocondensation is a cornerstone of pyrazole (B372694) synthesis, most notably through the Knorr pyrazole synthesis first described in 1883. nih.govmdpi.com This classical method involves the reaction of a β-dicarbonyl compound (or its synthetic equivalent) with a hydrazine (B178648) derivative. nih.govmdpi.combeilstein-journals.org The reaction proceeds via condensation to form a hydrazone intermediate, followed by cyclization and dehydration to yield the aromatic pyrazole ring. mdpi.com

To obtain pyrazole-1-carboxamide derivatives directly, a substituted hydrazine such as semicarbazide (B1199961) (hydrazinecarboxamide) can be used. The reaction of a 1,3-diketone with semicarbazide would theoretically lead to the desired N-carboxamide pyrazole structure. However, a significant challenge in using unsymmetrical 1,3-diketones is the potential formation of two regioisomers. nih.govmdpi.com The regioselectivity can be influenced by the reaction conditions and the nature of the substituents on the diketone. organic-chemistry.org

Alternative substrates for cyclocondensation include α,β-unsaturated ketones and acetylenic ketones. mdpi.commdpi.com The reaction of these substrates with hydrazines typically forms pyrazoline intermediates, which are then oxidized to pyrazoles. mdpi.com If the α,β-unsaturated system contains a good leaving group, elimination occurs to directly afford the aromatic pyrazole. mdpi.com

Modern variations of this approach focus on improving efficiency and regioselectivity. For instance, the in-situ generation of 1,3-diketones from ketones and acid chlorides, followed by the addition of hydrazine in a one-pot reaction, provides a rapid and general route to previously inaccessible pyrazoles. organic-chemistry.org

1,3-Dipolar Cycloaddition Strategies

The 1,3-dipolar cycloaddition reaction is another powerful tool for constructing the pyrazole ring. nih.gov This method typically involves the [3+2] cycloaddition of a 1,3-dipole, such as a diazo compound or a nitrilimine, with a dipolarophile containing a carbon-carbon double or triple bond. nih.govnih.gov

When using diazo compounds, their reaction with alkynes is a common route to pyrazoles. unisi.it For electron-poor diazo compounds like ethyl diazoacetate, the reaction often requires activation through heating or catalysis. unisi.it The cycloaddition can yield unstable 3H-pyrazoles that rearrange to the aromatic form via a 1,5-sigmatropic shift. unisi.it The regioselectivity of the addition is a key consideration, with the potential to form different isomers depending on the substituents of both the dipole and the dipolarophile. nih.govunisi.it

Nitrilimines, often generated in situ from the dehydrohalogenation of hydrazonoyl halides, react readily with alkynes to afford substituted pyrazoles. nih.govrsc.org This strategy has been developed to achieve high regioselectivity and yield a wide scope of pyrazole derivatives. nih.govrsc.org The use of alkyne surrogates, such as alkenes with a leaving group, can also be employed to control the regiochemical outcome of the cycloaddition. nih.gov

Multi-component Reaction Implementations

Multi-component reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and operational simplicity by combining three or more reactants in a single pot to form a complex product. beilstein-journals.orgnih.gov Several MCRs have been developed for the synthesis of pyrazole derivatives. mdpi.com

A notable example is the one-pot, four-component synthesis of pyrano[2,3-c]pyrazoles from hydrazine hydrate, ethyl acetoacetate, an aldehyde, and malononitrile. tandfonline.com While this produces a fused pyrazole system, the underlying principles are applicable to simpler pyrazoles.

More directly relevant is the multicomponent synthesis of 1H-pyrazole-1-carbothioamide derivatives, which are sulfur analogs of the target carboxamides. biointerfaceresearch.com A one-pot reaction of hydrazine hydrate, an arylidene malononitrile, and an isothiocyanate can produce these compounds in high yields. biointerfaceresearch.com The proposed mechanism involves the initial formation of a thiosemicarbazide (B42300) from hydrazine and the isothiocyanate, which then undergoes a Michael addition to the arylidene malononitrile, followed by intramolecular cyclization and oxidation to furnish the final product. biointerfaceresearch.com Adapting this methodology by replacing the isothiocyanate with an isocyanate is a plausible route to the N-1-adamantyl-1H-pyrazole-1-carboxamide.

Adamantylation Strategies in Pyrazole Synthesis

The introduction of the bulky, lipophilic adamantyl group is a key step in the synthesis of the target compound. This can be achieved either by attaching the adamantyl group to a pre-formed pyrazole ring or by using an adamantyl-containing building block in the initial ring-forming reaction.

Reactions Involving Adamantane (B196018) Derivatives (e.g., 1,3-dehydroadamantane)

A direct and efficient method for the N-adamantylation of pyrazoles involves the use of 1,3-dehydroadamantane (1,3-DHA). researchgate.netbohrium.com This highly strained propellane derivative readily reacts with compounds possessing acidic N-H bonds, such as N-unsubstituted pyrazoles, to form N-1-adamantyl derivatives. researchgate.netmdpi.com The reaction proceeds under mild conditions in an inert solvent, selectively yielding the 1-adamantylpyrazole. researchgate.net

Research has shown a clear correlation between the acidity (pKa) of the starting pyrazole and the reaction's efficiency. Pyrazoles with more acidic N-H protons (i.e., those bearing electron-withdrawing substituents) react more readily and give higher yields under milder conditions. researchgate.net This method avoids the need to prepare adamantyl-substituted starting materials and offers a clean, high-yielding pathway to the desired N-adamantylated pyrazole core. researchgate.net

| Starting Pyrazole | Substituents (R1, R2, R3) | Reaction Conditions | Product Yield (%) | Pyrazole pKa* |

|---|---|---|---|---|

| 2a | Me, Me, Me | THF, 66°C, 4 h | 59 | 16.07 |

| 2b | Me, Br, Me | Hexane, 68°C, 5 h | 65 | 13.83 |

| 2c | Br, Br, Br | Hexane, 68°C, 3 h | 95 | 6.47 |

| 2d | NO2, Me, NO2 | Et2O, 36°C, 1.5 h | 97 | 3.59 |

| 2e | NO2, Cl, NO2 | Et2O, 36°C, 1 h | 98 | 1.35 |

*pKa values calculated using ACDLabs 12.00 program package. Data sourced from Butov et al. researchgate.net

Once the 1-adamantylpyrazole is formed, the carboxamide group can be introduced at the pyrazole N-2 position, though this is generally less favored, or more commonly, a pyrazole with a pre-existing carboxylate function can be used, followed by amidation. However, for the target this compound, the adamantyl group is on the exocyclic nitrogen of the carboxamide, not the pyrazole ring nitrogen. The strategies discussed here would be for isomeric structures. A more direct route to the title compound would involve reacting 1-adamantyl isocyanate with a pyrazole.

Introduction of Adamantyl Moiety via Hydrazine or Substituted Diketones

An alternative to post-synthesis adamantylation is to incorporate the adamantyl group from the outset of the pyrazole synthesis. This is typically achieved by using 1-adamantylhydrazine (B2762815) in a cyclocondensation reaction with a 1,3-dicarbonyl compound. researchgate.net This approach directly installs the adamantyl group at the N-1 position of the pyrazole ring. While conceptually straightforward, this method's practicality can be limited by the availability and stability of both the 1-adamantylhydrazine and the required 1,3-diketone precursors. researchgate.netresearchgate.net

Another strategy involves using adamantyl-containing carbonyl compounds. For example, adamantyl chalcones (α,β-unsaturated ketones bearing an adamantyl group) can be synthesized by the condensation of 1-adamantyl methyl ketone with an appropriate aldehyde. nih.govnih.gov Subsequent reaction of this adamantyl chalcone (B49325) with hydrazine derivatives leads to the formation of adamantyl-substituted pyrazolines, which can then be oxidized to pyrazoles. nih.gov This method places the adamantyl group on the carbon skeleton of the pyrazole (e.g., at the C3 or C5 position), rather than on the ring nitrogen.

To synthesize the specific title compound, this compound, a direct and common synthetic route would involve the reaction of 1H-pyrazole with 1-adamantyl isocyanate. This reaction adds the N-1-adamantylcarboxamide group directly to the N-1 position of the pyrazole ring in a single step.

Regioselective Synthesis of this compound Isomers

The synthesis of this compound and its isomers is critically dependent on regioselectivity, which dictates the specific position of substituent attachment on the pyrazole ring. The pyrazole ring contains two nitrogen atoms, and directing alkylation or acylation to the desired nitrogen (N-1 or N-2) is a common challenge in synthetic chemistry. beilstein-journals.org

Achieving regioselective synthesis of N-substituted pyrazoles often involves the strategic N-alkylation of a pre-formed pyrazole ring. beilstein-journals.org The outcome of this reaction is heavily influenced by both steric and electronic factors of the substituents already present on the pyrazole ring, as well as the reaction conditions. beilstein-journals.orgnih.gov For instance, in the related indazole systems, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving high N-1 regioselectivity. beilstein-journals.org This selectivity is particularly pronounced for indazoles bearing a 3-carboxamide group, which strongly favors N-1 substitution. beilstein-journals.org

Alternative strategies involve multi-component reactions where the pyrazole ring is constructed from acyclic precursors. One-pot procedures reacting active methylene (B1212753) reagents, isothiocyanates, and substituted hydrazines can yield highly functionalized pyrazoles. nih.gov In such cases, the choice of the hydrazine starting material (e.g., methylhydrazine vs. benzylhydrazine) directly determines the substituent at the N-1 position. nih.gov

The adamantylation step itself, typically involving the reaction of an N-unsubstituted pyrazole with an agent like 1-bromoadamantane, is also subject to regioselective control. researchgate.net Studies on the adamantylation of pyrazole derivatives have shown that reaction temperature can be a key variable; depending on the temperature, the adamantyl group can be directed to either the nitrogen (N-1) or a carbon atom on the pyrazole ring (C-4). researchgate.net The steric bulk of the adamantyl group can also influence the site of attachment, generally favoring the less sterically hindered nitrogen atom. nih.gov

The differentiation between the resulting N-1 and N-2 isomers is crucial, as they are distinct compounds with different properties. researchgate.net Chromatographic separation followed by spectroscopic analysis is typically required to isolate and identify the desired regioisomer. nih.govresearchgate.net

Table 1: Factors Influencing Regioselectivity in Pyrazole Synthesis

| Factor | Influence on Regioselectivity | Example/Observation | Citation |

|---|---|---|---|

| Base/Solvent System | Can favor one isomer over another through specific interactions with the pyrazole anion. | The combination of NaH in THF has been shown to promote N-1 alkylation for indazole-3-carboxamides. | beilstein-journals.org |

| Ring Substituents | Electronic and steric properties of existing groups on the pyrazole ring guide the position of new substituents. | Electron-withdrawing groups can alter the nucleophilicity of the ring nitrogens, affecting the reaction site. Steric hindrance at one nitrogen favors substitution at the other. | beilstein-journals.orgnih.gov |

| Reaction Temperature | Can determine the kinetic vs. thermodynamic product, leading to different isomers. | In adamantylation reactions, temperature changes can shift the substitution from the nitrogen atom to a carbon atom on the ring. | researchgate.net |

| Hydrazine Precursor | In ring-synthesis approaches, the substituent on the hydrazine dictates the N-1 substituent of the final pyrazole. | Using methylhydrazine in a one-pot synthesis leads to an N-1 methyl-substituted pyrazole. | nih.gov |

Derivatization and Functionalization of the this compound Core

The this compound structure serves as a versatile scaffold for further chemical modification. nih.gov Functionalization can be achieved by introducing diverse chemical groups to the pyrazole ring or by modifying the carboxamide moiety, allowing for the synthesis of a wide array of derivatives. mdpi.comchim.it

Post-synthesis functionalization of the pyrazole ring often involves electrophilic substitution reactions. mdpi.com The introduction of nitro groups to form nitrated pyrazoles is one such example, which has been explored in the context of energetic materials. nih.gov The positions on the pyrazole ring (C-3, C-4, and C-5) are available for such modifications, with the specific site of substitution being directed by the existing groups. Other functional groups, such as amino groups (aminopyrazoles) or formyl groups (formylpyrazoles), can also be introduced to serve as handles for further derivatization. mdpi.comchim.it

The synthesis of pyrazole derivatives can also proceed by building upon a functionalized adamantyl precursor. For instance, adamantyl chalcones can be synthesized and subsequently cyclized with substituted hydrazines to form pyrazole derivatives, demonstrating a modular approach to creating diversity around the core structure. nih.gov

Modification of the amide group is another route for derivatization. The carboxamide can be converted into related functional groups, such as a carbothioamide, by reacting with appropriate reagents. biointerfaceresearch.com Furthermore, complex side chains can be attached to the pyrazole ring, as demonstrated by the synthesis of 1H-pyrazole-3-carboxamide derivatives bearing moieties like a cyclopropylureido group. nih.gov These examples highlight the chemical tractability of the core scaffold for creating libraries of related compounds.

Table 2: Examples of Derivatization Reactions on the Pyrazole Core

| Reaction Type | Reagents/Conditions | Resulting Functional Group | Citation |

|---|---|---|---|

| Cyclocondensation | Adamantyl chalcone + substituted phenylhydrazine | Trisubstituted 4,5-dihydropyrazoles | nih.gov |

| Amide Modification | Lawesson's reagent or similar | Carboxamide converted to carbothioamide | biointerfaceresearch.com |

| Ring Functionalization | Nitrating agents | Nitro group on the pyrazole ring | nih.gov |

| Side-chain Elaboration | Coupling of functionalized amines/ureas | Complex side-chains attached to the pyrazole ring | nih.gov |

| Formylation | Vilsmeier-Haack reaction (POCl₃, DMF) | Formyl group (-CHO) on the pyrazole ring | mdpi.com |

Analytical Characterization Techniques for Synthetic Validation (e.g., Spectroscopic Methods in Synthesis)

The validation of the successful synthesis of this compound and its derivatives relies on a suite of analytical techniques. These methods provide unambiguous confirmation of the molecular structure, purity, and isomeric form of the synthesized compounds. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique. researchgate.net

¹H NMR spectroscopy is used to identify the number and environment of all hydrogen atoms in the molecule. Characteristic signals for the adamantyl cage protons, the pyrazole ring protons, and the amide N-H proton are observed at specific chemical shifts (δ). nih.govnanobioletters.com For example, in related pyrazole-carboxamides, CONH protons can appear at δ = 10.76–10.94 ppm. nih.gov

¹³C NMR spectroscopy provides a map of the carbon skeleton. nih.gov The carbonyl carbon of the amide group typically appears in the range of δ = 159.00–162.78 ppm, while the distinct carbons of the adamantyl and pyrazole moieties are also identified. nih.gov

2D NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons, which is essential for confirming the exact isomer synthesized. researchgate.netresearchgate.net

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to confirm its elemental composition. nanobioletters.com High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula. researchgate.netresearchgate.netnih.gov Fragmentation patterns observed in the mass spectrum can also offer structural clues. researchgate.net

Infrared (IR) Spectroscopy is a rapid and effective method for identifying the presence of key functional groups. nih.govdnu.dp.ua The strong absorption band of the carbonyl (C=O) stretching vibration in the amide group is a prominent feature, typically appearing around 1660 cm⁻¹. researchgate.net The N-H stretching vibration of the amide is also readily identifiable. researchgate.net

Table 3: Typical Spectroscopic Data for Pyrazole Carboxamide Validation

| Technique | Parameter | Typical Value/Observation | Purpose | Citation |

|---|---|---|---|---|

| ¹H NMR | Chemical Shift (δ) | Adamantyl protons (δ ~1.7-2.1 ppm), Pyrazole protons (δ ~6.5-8.0 ppm), Amide NH (variable, can be >10 ppm) | Maps proton environments | nanobioletters.comnih.gov |

| ¹³C NMR | Chemical Shift (δ) | Amide Carbonyl (C=O) at δ ~159-163 ppm, Adamantyl carbons (δ ~29-40 ppm) | Defines the carbon skeleton | nih.gov |

| IR Spectroscopy | Wavenumber (cm⁻¹) | Strong C=O stretch at ~1660 cm⁻¹, N-H stretch at ~3200-3400 cm⁻¹ | Confirms functional groups | researchgate.net |

| HRMS | m/z value | Matches the calculated exact mass for the molecular formula (e.g., C₁₄H₂₀N₄O) | Confirms molecular formula | researchgate.netresearchgate.net |

| X-ray Crystallography | Unit cell dimensions, bond lengths | Provides a complete 3D structure | Unambiguous structure and isomer identification | researchgate.net |

Structure Activity Relationship Sar Studies of N 1 Adamantyl 1h Pyrazole 1 Carboxamide Analogues

Impact of Adamantyl Substitution on Biological Activity Profiles

The adamantyl moiety is a key structural feature in many biologically active compounds, prized for its lipophilic and rigid nature. In the context of pyrazole (B372694) carboxamides, the adamantyl group plays a significant role in modulating the pharmacological profile, often enhancing binding affinity to target proteins.

The bulky and hydrophobic character of the adamantyl group is frequently exploited in the design of enzyme inhibitors. For instance, in a series of soluble epoxide hydrolase (sEH) inhibitors, the adamantyl fragment was a crucial component for achieving high potency. Although these compounds featured a urea (B33335) linker instead of a carboxamide, the study highlights the general importance of the adamantyl group in ligand-target interactions. Interestingly, the introduction of a methylene (B1212753) spacer between the adamantyl group and the ureide moiety was found to decrease activity in some cases, suggesting that the direct attachment of the bulky adamantyl cage is beneficial for optimal binding. nih.gov

In the realm of cannabinoid receptor ligands, the adamantyl group has been shown to be a favorable substituent on the carboxamide nitrogen. In a study of tricyclic pyrazole derivatives as cannabinoid receptor 2 (CB2) antagonists, the incorporation of an N-adamantyl carboxamide resulted in a compound with high CB2 receptor affinity (Ki = 4 nM) and significant selectivity over the CB1 receptor. uniss.it This suggests that the adamantyl group effectively occupies a hydrophobic pocket in the binding site of the CB2 receptor.

Furthermore, N-(1-adamantyl)benzamides have been developed as dual modulators of the CB2 receptor and fatty acid amide hydrolase (FAAH), indicating the versatility of the adamantyl group in targeting different components of the endocannabinoid system. nih.gov The lipophilicity and shape of the adamantyl group are thought to contribute to its favorable interactions with the active sites of these proteins.

Table 1: Impact of Adamantyl and Related Bulky Substituents on Biological Activity

| Compound ID | Amine Moiety | Target | Activity (Ki or IC50) | Selectivity |

| 15 uniss.it | Adamantan-1-yl | CB2 Receptor | 4 nM | >2232-fold vs CB1 |

| 10 uniss.it | Fenchyl | CB2 Receptor | 6 nM | - |

| 14 uniss.it | Bornyl | CB2 Receptor | 38 nM | - |

| 6 uniss.it | Aminopiperidine | CB2 Receptor | 69 nM | - |

Role of Pyrazole Core Modifications on Ligand-Target Interactions

The pyrazole ring is a versatile scaffold in medicinal chemistry, and its substitution pattern significantly influences the biological activity of its derivatives. nih.gov Modifications to the pyrazole core of N-1-adamantyl-1H-pyrazole-1-carboxamide analogues can alter their potency, selectivity, and pharmacokinetic properties.

In a series of pyrazole derivatives targeting carbonic anhydrase, the substitution pattern on the pyrazole ring was found to be critical for isoform-selective inhibition. For example, specific substitutions at positions 3 and 5 of the pyrazole ring were shown to be crucial for potent inhibition of the tumor-associated carbonic anhydrase isoforms IX and XII. mdpi.com

For cannabinoid receptor antagonists, structural requirements for potent and selective CB1 receptor activity include specific substitutions at the 1 and 5-positions of the pyrazole ring. A 2,4-dichlorophenyl substituent at the 1-position and a para-substituted phenyl ring at the 5-position were identified as key for high affinity. nih.gov While the lead compound in that study was a biarylpyrazole, the principles of substitution on the pyrazole core are broadly applicable to other pyrazole-based ligands.

Furthermore, the introduction of halogen atoms, such as chlorine, into the pyrazole ring has been shown to enhance the activity of adamantyl-urea based sEH inhibitors. This effect is attributed to the electronegativity of the halogen atoms influencing the electronic properties of the pyrazole ring. nih.gov

Table 2: Influence of Pyrazole Core Substituents on Biological Activity

| Compound ID | Pyrazole Substituent(s) | Target | Activity (IC50) |

| 3f nih.gov | 4,5-dichloro-1-methyl | sEH | 0.8 nM |

| 4f nih.gov | 4,5-dichloro-1-methyl (with methylene spacer) | sEH | 1.2 nM |

Influence of Carboxamide Linker and Terminal Substituents on Activity

The carboxamide linker in this compound analogues is a critical determinant of their biological activity, serving as a key interaction point with target proteins. The nature of the substituent on the carboxamide nitrogen plays a pivotal role in defining the potency and selectivity of these compounds.

As discussed in section 3.1, bulky, lipophilic groups like adamantyl are often favored as substituents on the carboxamide. In the context of CB2 receptor ligands, replacing the adamantyl group with other bulky moieties like fenchyl or bornyl also resulted in compounds with nanomolar affinity, although the adamantyl derivative was the most potent. uniss.it This highlights the importance of a sterically demanding group at this position for effective binding.

In a different class of pyrazole carboxamides developed as fungicides, the nature of the terminal substituents on the carboxamide linker was crucial for their activity as succinate (B1194679) dehydrogenase (SDH) inhibitors. nih.gov While not directly related to the adamantyl series, this works underscores the general principle that modifications at this position can dramatically alter biological activity.

The orientation and electronic properties of the carboxamide group itself are also important. For CB1 receptor antagonists, the carboxamido group at the 3-position of the pyrazole ring was identified as a structural requirement for potent activity. nih.gov

Table 3: Effect of Carboxamide Terminal Substituents on CB2 Receptor Affinity

| Compound ID | Carboxamide Substituent | Ki (nM) |

| 15 uniss.it | Adamantan-1-yl | 4 |

| 10 uniss.it | Fenchyl | 6 |

| 14 uniss.it | Bornyl | 38 |

| 6 uniss.it | Aminopiperidine | 69 |

Rational Design Principles for Modulating Compound Potency and Selectivity

The rational design of this compound analogues for improved potency and selectivity involves a multi-faceted approach that considers the structural features of the target protein and the physicochemical properties of the ligand.

One key principle is the optimization of hydrophobic interactions. The adamantyl group is a prime example of a moiety that can effectively fill hydrophobic pockets in a binding site, thereby increasing affinity. The high potency of adamantyl-containing compounds as CB2 ligands and sEH inhibitors supports this strategy. nih.govuniss.it

Another important design consideration is the introduction of specific substituents to engage in key interactions, such as hydrogen bonding or halogen bonding. For instance, the addition of chlorine atoms to the pyrazole ring of sEH inhibitors significantly enhanced their potency. nih.gov Similarly, in the design of SDH inhibitors, molecular docking studies revealed that specific interactions, such as hydrogen bonding between the carboxamide linker and key amino acid residues in the active site, were crucial for activity. nih.gov

Selectivity can be engineered by exploiting structural differences between target and off-target proteins. For example, the high selectivity of the adamantyl-substituted tricyclic pyrazole for the CB2 receptor over the CB1 receptor suggests that the binding pockets of these two receptors have distinct topographies that can be exploited by carefully designed ligands. uniss.it

Bioisosteric replacement is another valuable tool in rational drug design. For example, replacing the pyrazole C3-carboxamide of the CB1 antagonist rimonabant (B1662492) with a 5-alkyl oxadiazole ring led to a novel class of compounds with promising biological activity. researchgate.net This demonstrates that the core scaffold can be modified to improve properties while maintaining the key interactions necessary for activity.

Comparative SAR with Related Pyrazole Carboxamide Derivatives

Comparing the SAR of this compound analogues with other classes of pyrazole carboxamides provides a broader understanding of the structural requirements for activity against various targets.

For instance, in the field of cannabinoid receptor antagonists, the biarylpyrazole N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) has been extensively studied. nih.govacs.org The SAR of this series emphasizes the importance of the aryl substituents at the 1- and 5-positions of the pyrazole ring and the piperidinyl group on the carboxamide. This contrasts with the tricyclic pyrazole series where the adamantyl group on the carboxamide was a key determinant of high CB2 affinity. uniss.it This comparison suggests that different pyrazole scaffolds can be optimized for different cannabinoid receptor subtypes by tuning the substituents at various positions.

In the area of enzyme inhibitors, adamantyl-ureas have been developed as potent sEH inhibitors. nih.gov While the linker is different, the prominent role of the adamantyl group is a shared feature with some of the most potent pyrazole carboxamide CB2 ligands. This suggests that the adamantyl moiety is a privileged scaffold for interacting with hydrophobic pockets in a variety of enzymes and receptors.

Furthermore, pyrazole carboxamides have been widely explored as fungicides, acting as SDH inhibitors. nih.govnih.gov The SAR of these compounds is heavily influenced by the substituents on the pyrazole ring and the nature of the group attached to the carboxamide nitrogen, which is often a substituted phenyl ring. While the specific structural requirements differ from those of the adamantyl-containing neuromodulatory compounds, the general principle of optimizing interactions within a well-defined binding pocket remains the same.

Table 4: Comparison of Key SAR Features across Different Pyrazole Carboxamide Series

| Compound Class | Target(s) | Key SAR Features |

| Tricyclic Pyrazole Carboxamides uniss.it | CB2 Receptor | Bulky N-substituent on carboxamide (e.g., adamantyl); Cyclopropyl group on indeno[1,2-c]pyrazole core. |

| Biaryl Pyrazole Carboxamides (e.g., SR141716A) nih.gov | CB1 Receptor | 2,4-Dichlorophenyl at N1 of pyrazole; p-Substituted phenyl at C5 of pyrazole; Piperidinyl on carboxamide. |

| Adamantyl-Urea Pyrazoles nih.gov | sEH | Adamantyl group; Halogen substitution on pyrazole ring. |

| Pyrazole Carboxamide Fungicides nih.gov | SDH | Specific substitutions on the pyrazole ring; Substituted aryl group on the carboxamide. |

Molecular Mechanisms and Biological Target Interactions of N 1 Adamantyl 1h Pyrazole 1 Carboxamide

Investigation of Enzyme Inhibition Mechanisms

The pyrazole (B372694) carboxamide structure is a recognized pharmacophore for targeting various enzymes. The introduction of an adamantyl group can enhance binding affinity and modulate pharmacokinetic properties.

The pyrazole scaffold is a core component in a variety of compounds designed to inhibit carbonic anhydrases (CAs), a family of metalloenzymes crucial for processes like pH regulation. nih.gov Novel pyrazole carboxamide derivatives, particularly those incorporating a benzenesulfonamide (B165840) moiety, have been synthesized and evaluated for their inhibitory effects against several human carbonic anhydrase (hCA) isoforms. nih.govnih.gov

Studies on these related sulfonamide-pyrazole carboxamide compounds have demonstrated inhibitory activity against cytosolic isoforms hCA I and hCA II, as well as the transmembrane, tumor-associated isoforms hCA IX and XII. nih.govnih.gov For instance, certain pyrazole-sulfonamide derivatives showed inhibition constants (Ki) in the low micromolar to nanomolar range against hCA I and hCA II. nih.gov Computational and structural studies suggest that the pyrazole nucleus and associated side chains play a critical role in orienting the molecule within the enzyme's active site. nih.gov However, specific inhibitory data for N-1-adamantyl-1H-pyrazole-1-carboxamide against any carbonic anhydrase isoform is not presently available in the reviewed literature.

Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs). nih.gov Its inhibition is a therapeutic strategy for managing hypertension and inflammation. The adamantyl group is a frequently used moiety in the design of potent sEH inhibitors. nih.gov

While direct data on this compound is unavailable, a series of structurally similar adamantyl-ureas containing a pyrazole fragment have been developed and shown to be highly potent sEH inhibitors. nih.gov The urea (B33335) linker in these compounds mimics the transition state of the epoxide substrate in the enzyme's active site. nih.gov Notably, 1-Adamantyl-3-[(4,5-dichloro-1-methyl-1Н-pyrazol-3-yl)methyl]urea , a compound featuring both the adamantyl and pyrazole moieties, was identified as one of the most powerful sEH inhibitors in its series, with a half-maximal inhibitory concentration (IC50) of just 0.8 nM. nih.gov This potent activity underscores the synergistic contribution of the adamantyl and pyrazole groups to sEH binding and inhibition.

Table 1: sEH Inhibition by an Adamantyl Pyrazole Analog

| Compound Name | Structure | Target | IC50 (nM) |

|---|---|---|---|

| 1-Adamantyl-3-[(4,5-dichloro-1-methyl-1Н-pyrazol-3-yl)methyl]urea | Adamantyl-Urea-CH2-Pyrazole | sEH | 0.8 nih.gov |

Note: This compound is a structural analog, not the subject compound.

The pyrazole ring is considered a "privileged scaffold" in the development of kinase inhibitors due to its ability to form key hydrogen bonds within the ATP-binding pocket of these enzymes. nih.govmdpi.com Various pyrazole carboxamide derivatives have been investigated as inhibitors of several important kinases implicated in cancer cell proliferation and survival.

Aurora A/B Kinase: Aurora kinases are essential for cell division, and their overexpression is linked to tumorigenesis. nih.gov A series of pyrazole-4-carboxamide analogues were recently identified as dual inhibitors of Aurora A and Aurora B. One lead compound, 6k , demonstrated potent inhibition with IC50 values of 16.3 nM for Aurora A and 20.2 nM for Aurora B. nih.gov Mechanistic studies confirmed that this compound inhibited the phosphorylation of downstream targets of both kinases. nih.gov

Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of the cell cycle, and its overexpression is common in many cancers. nih.gov Several studies have reported on pyrazole-based CDK2 inhibitors. mdpi.comnih.gov For example, a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, which replaced a phenylsulfonamide with a pyrazole, yielded compounds with potent CDK2 inhibition, with one derivative showing a Ki of 0.005 µM. mdpi.com Other pyrazole derivatives have shown CDK2 inhibition with IC50 values in the low micromolar range. nih.gov

TGF-βR1 Kinase: The transforming growth factor-beta (TGF-β) signaling pathway is involved in numerous cellular processes, and its dysregulation can promote cancer progression. Small molecule inhibitors targeting the TGF-β receptor type 1 (TGF-βR1) kinase often feature a pyrazole core. nih.gov Research has shown that pyrazole derivatives, linked to substituted phenyl rings via linkages like carbothioamide or aminomethylene, can effectively inhibit TGF-βR1. nih.gov

No specific inhibition data for this compound against MEK kinase was found. Although the pyrazole carboxamide scaffold shows significant promise for kinase inhibition, specific testing of the N-1-adamantyl derivative is required to determine its unique profile.

Table 2: Kinase Inhibition by Related Pyrazole Carboxamide Analogs

| Compound Class/Example | Target Kinase(s) | Potency (IC50 / Ki) |

|---|---|---|

| Pyrazole-4-carboxamide analog (6k) nih.gov | Aurora A / Aurora B | IC50: 16.3 nM / 20.2 nM nih.gov |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (15) mdpi.com | CDK2 | Ki: 0.005 µM mdpi.com |

Receptor Ligand Binding and Modulation (e.g., Cannabinoid Receptors CB1/CB2, Opioid Receptors)

The adamantyl group is known to confer high affinity for certain G-protein coupled receptors, particularly cannabinoid receptors.

Cannabinoid Receptors CB1/CB2: The adamantyl carboxamide structure is a hallmark of several synthetic cannabinoids. A very close structural analog, N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA or AKB48) , has been identified as a potent synthetic cannabinoid that acts as an agonist at cannabinoid receptors. researchgate.netresearchgate.net The replacement of the indazole core in APINACA with a pyrazole ring would yield a compound structurally very similar to this compound. Furthermore, other pyrazole-based derivatives have been developed as highly potent and selective ligands for CB1 or CB2 receptors, with some acting as antagonists and others as agonists. nih.govnih.gov The bulky adamantyl group is thought to enhance binding affinity within the lipophilic pockets of these receptors.

Opioid Receptors: The pyrazole-1-carboxamide scaffold has been successfully utilized to develop novel agonists for the μ-opioid receptor (MOR). researchgate.net Researchers have designed these derivatives to be Gi-biased agonists, a strategy aimed at achieving analgesic effects while minimizing adverse effects like respiratory depression. researchgate.net An optimized pyrazole-1-carboxamide derivative was discovered with potent cAMP inhibitory activity (an indicator of Gi activation) with a 50% efficacy concentration of 87.1 nM, while showing no activity in the β-arrestin recruitment pathway. researchgate.net This suggests that the this compound core structure is suitable for interaction with opioid receptors.

Cellular Pathway Modulation

The pyrazole nucleus is a common feature in many compounds with anticancer properties. mdpi.comnih.gov Derivatives of 1H-pyrazole-1-carboxamide have demonstrated antiproliferative activity against various cancer cell lines, including melanoma. nih.gov The mechanisms underlying this activity often involve the induction of apoptosis (programmed cell death).

Studies on various pyrazole carboxamides reveal multiple pro-apoptotic mechanisms:

Mitochondrial Pathway Activation: A pyrazolecarboxamide derivative, RS 2780, was shown to inhibit the proliferation of HeLa and colon carcinoma cells by interfering with mitochondrial function, leading to the activation of the mitochondria-dependent apoptotic pathway. This was evidenced by hallmarks such as PARP-1 cleavage and caspase activation. researchgate.net

ROS Generation: In triple-negative breast cancer cells, certain pyrazole derivatives have been shown to induce apoptosis by promoting the generation of reactive oxygen species (ROS) and subsequent activation of caspase 3. nih.gov

Bcl-2 Inhibition: A series of 1,3,5-trisubstituted-1H-pyrazole derivatives were found to exert their cytotoxic effects by inhibiting the anti-apoptotic protein Bcl-2. rsc.org This inhibition leads to the activation of pro-apoptotic proteins like Bax and Caspase-3 and can also induce DNA damage, further contributing to cell death. rsc.org

While these findings highlight the potential of the pyrazole carboxamide scaffold to induce antiproliferative and apoptotic effects, the specific impact of the N-1-adamantyl substitution on these activities remains to be determined through direct experimental evaluation.

Antioxidant and Anti-inflammatory Pathways

Specific studies detailing the antioxidant and anti-inflammatory pathways of this compound are not presently found in the reviewed literature. Nevertheless, the pyrazole nucleus is recognized for its antioxidant properties. nih.gov The antioxidant activity of pyrazole-containing compounds is often attributed to the hydrogen-donating ability of the NH proton in the pyrazole ring. nih.gov Pyrazoles can also exert antioxidant effects by augmenting the activity of antioxidant enzymes like glutathione (B108866) peroxidase and reducing lipid peroxidation. nih.gov

In the context of inflammation, pyrazole derivatives have been widely investigated. mdpi.comnih.gov A key mechanism for the anti-inflammatory action of many pyrazole compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible during the inflammatory response. dntb.gov.ua By inhibiting COX-2, these compounds can reduce the synthesis of prostaglandins, which are key mediators of inflammation. Furthermore, some pyrazole-carboxamide derivatives have been identified as inhibitors of interleukin-1 receptor-associated kinase 4 (IRAK4), a critical component in the signaling pathways of interleukin-1 receptors (IL-1R) and Toll-like receptors (TLRs), both of which play a significant role in inflammatory diseases. nih.gov Certain pyrazole derivatives have also been found to inhibit the production of nitric oxide (NO), another important inflammatory mediator. mdpi.com

| General Anti-inflammatory Mechanisms of Pyrazole Derivatives | Key Molecular Targets/Pathways | References |

| Inhibition of Prostaglandin Synthesis | Cyclooxygenase (COX) enzymes, particularly COX-2 | dntb.gov.ua |

| Modulation of Innate Immune Signaling | Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) | nih.gov |

| Reduction of Inflammatory Mediators | Nitric Oxide (NO) production | mdpi.com |

Antimicrobial Action Mechanisms (e.g., Fatty Acid Biosynthesis Inhibition, Membrane Permeability)

Direct studies on the antimicrobial action mechanisms of this compound are not available in the current body of scientific literature. However, the broader class of pyrazole-1-carboxamide derivatives has demonstrated antimicrobial activities. nih.govmdpi.com While the precise mechanisms are often compound-specific, general modes of action for antimicrobial agents can include the inhibition of essential biosynthetic pathways, such as fatty acid biosynthesis, or the disruption of microbial cell membrane integrity, leading to increased permeability and cell death. For some pyrazole derivatives, their antimicrobial effects have been confirmed against a range of bacteria and fungi. nih.govmdpi.com

| Tested Organisms for General Pyrazole-1-Carboxamide Derivatives | Observed Effect | References |

| Staphylococcus aureus | Potent activity | mdpi.com |

| Escherichia coli | Potent activity | mdpi.com |

| Candida albicans | Potent activity | mdpi.com |

| Pseudomonas aeruginosa | No significant effect | mdpi.com |

Target Identification and Validation Approaches

There is no specific information available regarding the target identification and validation for this compound. For the broader class of pyrazole-carboxamide derivatives, various approaches have been employed to identify and validate their biological targets. A common strategy involves screening the compounds against a panel of known biological targets, such as kinases or other enzymes involved in disease pathways. nih.govnih.gov For instance, the identification of IRAK4 as a target for certain N-(1H-pyrazol-4-yl)carboxamides was achieved through kinase inhibition assays. nih.gov

Another approach involves studying the interaction of these compounds with macromolecules. For some novel 1H-pyrazole-3-carboxamide derivatives, which are isomers of the compound , DNA has been identified as a potential target. nih.gov Techniques such as electronic absorption spectroscopy, viscosity measurements, and DNA cleavage assays using plasmid DNA have been used to confirm this interaction. nih.govcncb.ac.cn These studies suggest that some pyrazole derivatives may exert their biological effects by binding to the minor groove of DNA and inducing conformational changes. nih.govcncb.ac.cn

| Target Identification Approach | Example Target Class/Molecule | Methodology | References |

| Kinase Inhibition Assays | Protein Kinases (e.g., IRAK4) | Screening against a panel of kinases | nih.gov |

| DNA Interaction Studies | DNA | Electronic absorption spectroscopy, viscosity measurements, DNA cleavage assays | nih.govcncb.ac.cn |

Pre Clinical Pharmacological Profiling and in Vitro/in Vivo Evaluation of N 1 Adamantyl 1h Pyrazole 1 Carboxamide Emphasis on Non Clinical, Mechanistic Studies

Considerations for Biological Selectivity and Specificity (e.g., Isozyme Selectivity)

The biological selectivity and specificity of a compound are critical determinants of its therapeutic potential and are largely dictated by its molecular structure and interactions with biological targets. For N-1-adamantyl-1H-pyrazole-1-carboxamide, the pyrazole-carboxamide core and the adamantyl group both play significant roles in defining its selectivity.

The pyrazole-carboxamide scaffold is a well-established pharmacophore found in a variety of biologically active compounds. nih.govnih.gov The arrangement of nitrogen and oxygen atoms within the carboxamide linker allows for specific hydrogen bond interactions with protein residues, which can contribute to high-affinity binding to target enzymes or receptors. nih.gov The substitution pattern on the pyrazole (B372694) ring is a key factor in determining the functional activity and selectivity of these compounds. nih.gov For instance, different substitutions on the pyrazole ring of certain derivatives have been shown to result in ligands with high affinity and selectivity for specific receptors, such as the cannabinoid type 2 (CB2) receptor. nih.gov Some pyrazole-carboxamide derivatives have been identified as selective Gi-biased agonists of the μ-opioid receptor, demonstrating potent inhibitory activities on the Gi pathway with no activity in the β-arrestin pathway or other opioid receptor subtypes. nih.gov This highlights the potential for the pyrazole-carboxamide core to be tailored for high target specificity.

The adamantyl group, due to its rigid and bulky nature, can further enhance selectivity by sterically hindering access to the active sites of unintended biological targets. nih.gov This steric bulk can prevent the molecule from fitting into the binding pockets of off-target enzymes or receptors, thereby improving its selectivity profile. nih.gov The defined three-dimensional structure of the adamantane (B196018) cage can lead to specific interactions within a binding site, favoring one isozyme or receptor subtype over another. researchgate.netresearchgate.net

The combination of the specific interaction potential of the pyrazole-carboxamide core and the steric influence of the adamantyl group suggests that this compound could be designed to exhibit high selectivity for its intended biological target.

Table 1: Potential Factors Influencing Biological Selectivity of this compound

| Structural Feature | Contribution to Selectivity | Supporting Rationale |

| Pyrazole-Carboxamide Core | Provides a scaffold for specific hydrogen bonding and other non-covalent interactions with the target protein. nih.gov | The nitrogen and oxygen atoms of the carboxamide group can act as hydrogen bond donors and acceptors, leading to high-affinity binding. nih.gov |

| Allows for tunable selectivity through modification of the pyrazole ring substitution pattern. nih.gov | Different substituents on the pyrazole ring can alter the electronic and steric properties, influencing binding to different receptor subtypes. nih.gov | |

| Adamantyl Group | Introduces steric bulk that can prevent binding to off-target enzymes or receptors. nih.gov | The rigid, cage-like structure can physically block access to the binding sites of unintended targets. nih.gov |

| Can promote specific hydrophobic interactions within the binding pocket of the target protein. researchgate.net | The lipophilic nature of the adamantyl group can lead to favorable interactions with hydrophobic residues in the active site. researchgate.net |

Role of Adamantyl Group in Preclinical Pharmacokinetic Research (e.g., lipophilicity, rigidity affecting distribution in research models)

The adamantyl group is a key structural feature that significantly influences the pharmacokinetic properties of a molecule in preclinical research models. nih.govmdpi.compensoft.net Its unique combination of high lipophilicity and structural rigidity has profound effects on absorption, distribution, metabolism, and excretion (ADME) profiles. nih.govnih.gov

Often referred to as a "lipophilic bullet," the adamantane moiety dramatically increases the lipophilicity of a compound. researchgate.netnih.gov This increased lipophilicity can enhance the ability of a molecule to cross biological membranes, which is a critical step for oral absorption and distribution into tissues. researchgate.netmdpi.com The incorporation of an adamantyl group has been shown to improve the pharmacokinetic profiles of various drugs by enhancing their stability and distribution in blood plasma. mdpi.com In preclinical studies, co-administration of adamantyl derivatives has been observed to enhance the oral bioavailability of other drugs by inhibiting efflux pumps like P-glycoprotein (P-gp). ewha.ac.krbiomolther.org

Furthermore, the adamantyl group's defined shape and size can influence its distribution within the body. Its lipophilic nature can lead to accumulation in lipid-rich tissues. pensoft.net The unique structure of adamantane allows for strong interactions with various host molecules, which can be exploited in drug delivery systems. nih.gov In research models, the incorporation of adamantane can be used to study surface recognition and targeted drug delivery due to its affinity for lipid bilayers. pensoft.net

Table 2: Influence of the Adamantyl Group on Preclinical Pharmacokinetic Parameters

| Pharmacokinetic Parameter | Effect of Adamantyl Group | Mechanism in Research Models |

| Absorption | Enhanced oral bioavailability ewha.ac.krbiomolther.org | Increased lipophilicity facilitates passage across the intestinal epithelium. researchgate.net Inhibition of efflux pumps like P-gp can also contribute. ewha.ac.krbiomolther.org |

| Distribution | Increased volume of distribution, potential for tissue accumulation nih.govpensoft.net | The lipophilic nature of the adamantyl group promotes partitioning into tissues, particularly those with high lipid content. pensoft.net |

| Metabolism | Increased metabolic stability researchgate.netmdpi.com | The rigid adamantane cage can sterically hinder the access of metabolic enzymes to labile functional groups. nih.govmdpi.com |

| Excretion | Potentially longer half-life nih.gov | Reduced metabolic clearance leads to a slower elimination rate from the body. nih.gov |

Computational and Theoretical Investigations of N 1 Adamantyl 1h Pyrazole 1 Carboxamide

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For N-1-adamantyl-1H-pyrazole-1-carboxamide, this involves docking the ligand into the active site of a target protein to predict its binding mode and affinity.

Research on related pyrazole (B372694) derivatives demonstrates that docking studies are instrumental in understanding their inhibitory mechanisms. For instance, docking of pyrazole-carboxamide derivatives into the active sites of carbonic anhydrase (hCA) I and II revealed key interactions. nih.gov Similarly, studies on pyrazole derivatives as potential inhibitors for receptor tyrosine kinases and protein kinases have utilized docking to identify compounds with the lowest binding energies, indicating strong potential for inhibition. researchgate.net

The analysis of ligand-protein interactions post-docking is critical. Key interactions for pyrazole-based compounds often include:

Hydrogen Bonds: The carboxamide group in this compound can act as both a hydrogen bond donor and acceptor, forming critical interactions with amino acid residues in a receptor's active site. nih.govnih.gov

Pi-Stacking and Pi-Cation Interactions: The pyrazole ring can engage in aromatic interactions with residues like phenylalanine, tyrosine, or tryptophan.

Docking studies of various pyrazole derivatives against targets like cyclooxygenase (COX-2) and fibroblast growth factor receptors (FGFRs) have consistently highlighted the importance of these interactions in determining binding affinity and selectivity. biointerfaceresearch.comnih.gov

Table 1: Key Parameters in Molecular Docking Analysis of Pyrazole Derivatives

| Parameter | Description | Relevance to this compound |

| Binding Energy (kcal/mol) | Estimates the strength of the interaction between the ligand and the protein. Lower values indicate stronger binding. | Predicts the potential inhibitory potency of the compound against a specific target. researchgate.net |

| Hydrogen Bonds | Identifies specific donor-acceptor pairs between the ligand and protein residues. | The carboxamide moiety is a prime site for forming these stabilizing interactions. nih.gov |

| Hydrophobic Interactions | Maps contacts between nonpolar regions of the ligand and protein. | The adamantyl group is expected to be a major contributor to binding through these interactions. nih.govnih.gov |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed docked poses. Lower values indicate better convergence. | Ensures the reliability and reproducibility of the predicted binding pose. researchgate.net |

Molecular Dynamics Simulations for Conformational Stability and Binding Kinetics

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms over time. This technique is essential for assessing the conformational stability of the this compound-protein complex and understanding its binding kinetics.

MD simulations performed on pyrazole-carboxamide derivatives complexed with carbonic anhydrase receptors have shown that the complexes exhibit good stability with minor conformational changes and fluctuations over simulation periods of 50 to 100 nanoseconds. nih.govnih.gov Key analyses in MD simulations include:

Root Mean Square Deviation (RMSD): The RMSD of the protein and ligand atoms are monitored over time. A stable RMSD plot indicates that the complex has reached equilibrium and the ligand remains securely bound in the active site. nih.gov

Root Mean Square Fluctuation (RMSF): This analysis identifies which parts of the protein are more flexible or rigid. It can highlight loop regions that may interact with the ligand.

Hydrogen Bond Analysis: The persistence of hydrogen bonds formed between the ligand and protein is tracked throughout the simulation. Consistent H-bonds observed in both docking and MD studies strengthen the validity of the predicted binding mode. nih.gov

Binding free energy calculations, such as MM-PBSA and MM-GBSA, are often performed on MD simulation trajectories to provide a more accurate estimation of the binding affinity than docking scores alone. nih.gov These calculations can also decompose the energy contributions, revealing which specific amino acid residues are most critical for the binding of the ligand. nih.gov

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies, often employing Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule like this compound. These studies provide insights into the molecule's stability, reactivity, and spectroscopic properties.

For pyrazole derivatives, DFT calculations can determine:

Molecular Geometry: Optimization of the molecular structure to find its lowest energy conformation.

Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. asianpubs.org

Charge Distribution: Analysis using methods like Natural Bond Orbital (NBO) reveals the distribution of electron density across the molecule, identifying donor-acceptor interactions and potential sites for electrophilic or nucleophilic attack. asianpubs.org

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the molecule's surface, highlighting regions that are rich or deficient in electrons, which is crucial for understanding intermolecular interactions.

Such theoretical calculations have been used to support experimental findings from FT-IR and NMR spectroscopy for various pyrazole compounds. nih.govasianpubs.org

Homology Modeling and Receptor-Based Design Strategies

When the experimental 3D structure of a target protein is not available, homology modeling can be used to construct a theoretical model. This process uses the known structure of a related homologous protein as a template. The resulting model of the target protein can then be used for molecular docking and receptor-based drug design.

Receptor-based design strategies leverage the structural information of the target's binding site to design novel, potent, and selective inhibitors. For pyrazole-based inhibitors, this involves:

Identifying Key Interactions: Analyzing the co-crystal structure of a known inhibitor or the docking pose of a lead compound to understand the essential binding interactions. nih.gov

Structure-Activity Relationship (SAR) Analysis: Using the structural model to rationalize experimental SAR data. For example, understanding why adding a specific substituent improves potency by observing its interaction with a particular pocket in the receptor.

Scaffold Modification: Designing new derivatives by modifying the core scaffold or its substituents to optimize interactions with the target. Studies on 5-amino-1H-pyrazole-4-carboxamide derivatives as FGFR inhibitors have used structure-based design to develop compounds that can overcome drug resistance caused by mutations. nih.gov

The adamantyl group in this compound is a classic example of a substituent used in receptor-based design to fill a hydrophobic pocket, thereby increasing ligand affinity. nih.gov

Virtual Screening and Lead Optimization through Computational Approaches

Virtual screening is a computational method used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. If this compound were identified as a "hit" compound, computational approaches would be central to its optimization into a "lead" candidate.

The process often involves:

Pharmacophore Modeling: A pharmacophore model represents the essential steric and electronic features required for a molecule to interact with a specific target. This model can be generated from a known active ligand or the receptor's active site and used to screen for new compounds with a similar arrangement of features. biointerfaceresearch.com

Lead Optimization: Once a lead compound is identified, computational tools are used to guide its chemical modification to improve properties like potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles. alrasheedcol.edu.iq For example, modifications to the pyrazole core or the adamantyl group could be explored in silico to enhance binding affinity or reduce potential off-target effects. Research on N-(1H-pyrazol-4-yl)carboxamides as IRAK4 inhibitors demonstrated how modifying the core scaffold led to compounds with improved potency and permeability. nih.gov

Future Directions and Emerging Research Avenues for N 1 Adamantyl 1h Pyrazole 1 Carboxamide

Exploration of Novel Therapeutic Research Targets

The adamantane (B196018) group is a key component in numerous clinically approved drugs, valued for its ability to modify a molecule's lipophilicity, stability, and pharmacokinetic profile. researchgate.netnih.gov Its incorporation into N-1-adamantyl-1H-pyrazole-1-carboxamide suggests several promising therapeutic targets for future investigation.

Antiviral Activity: Historically, adamantane derivatives like amantadine (B194251) and rimantadine (B1662185) were first recognized for their efficacy against Influenza A virus. researchgate.netnih.gov This precedent suggests that this compound and its analogues should be evaluated for broad-spectrum antiviral activity, including against contemporary viral threats.

Central Nervous System (CNS) Disorders: The adamantane moiety is present in drugs targeting CNS conditions, such as memantine (B1676192) for Alzheimer's disease. researchgate.net The adamantane cage can interact with targets like NMDA receptors. nih.govpublish.csiro.au Future research could explore the potential of this compound in models of neurodegenerative diseases and other CNS disorders.

Oncology: Pyrazole (B372694) and pyrazole-carboxamide scaffolds are central to many modern anticancer agents. nih.govnih.gov These structures are known to target various protein kinases, which are often dysregulated in cancer. nih.gov Some pyrazole derivatives have also been found to interact with DNA, representing another potential anti-cancer mechanism. nih.govmdpi.com The combination with the adamantyl group could enhance cell permeability and target engagement, making oncology a primary focus for future studies.

Metabolic Diseases: The adamantane-containing drugs saxagliptin (B632) and vildagliptin (B1682220) are used to treat type 2 diabetes. researchgate.net This established application warrants the investigation of this compound in metabolic disease models.

Development of Advanced Synthetic Methodologies

While the synthesis of adamantane and pyrazole derivatives is well-established, future research will likely focus on creating more efficient, sustainable, and diverse synthetic routes to produce this compound and its analogues.

Key areas for development include:

Greener Synthesis: Employing environmentally friendly solvents and reaction conditions to reduce the ecological impact of production. mdpi.com

Combinatorial Chemistry: Developing high-throughput synthesis methods to rapidly generate a large library of related compounds. This would accelerate the exploration of structure-activity relationships (SAR).

Flow Chemistry: Utilizing continuous flow reactors for safer, more scalable, and consistent production of the target compound and its derivatives.

Novel Azaadamantane Scaffolds: Exploring the replacement of one or more carbon atoms in the adamantane cage with nitrogen (azaadamantanes) could be a key synthetic direction. nih.gov This modification can reduce lipophilicity, potentially improving bioavailability and altering target specificity. nih.gov

Integration of Multi-omics Data in Mechanistic Studies

To fully understand the biological effects of this compound, future research must move beyond simple efficacy studies and embrace a systems-biology approach. Integrating multi-omics data will be crucial for elucidating its mechanism of action and identifying biomarkers of response.

Genomics and Transcriptomics: To identify genetic markers that predict sensitivity or resistance to the compound and to understand how it alters gene expression patterns in target cells.

Proteomics: To identify the direct protein targets of the compound and to map the downstream signaling pathways it modulates.

Metabolomics: To analyze how the compound affects cellular metabolism, which is particularly relevant given the role of adamantane derivatives in treating metabolic diseases.

This integrated approach will provide a comprehensive understanding of the compound's biological footprint, facilitating its development for specific therapeutic indications.

Design of Next-Generation Adamantyl-Pyrazole-Carboxamide Analogues

The core structure of this compound serves as an excellent starting point for designing next-generation analogues with improved properties. Structure-activity relationship (SAR) studies will be central to this effort, guiding the rational design of new molecules. nih.gov

Future design strategies will likely focus on:

Substitution on the Pyrazole Ring: Adding different chemical groups to the pyrazole ring can significantly alter biological activity. nih.gov Studies on other pyrazole-carboxamides have shown that such modifications can enhance potency and selectivity against targets like succinate (B1194679) dehydrogenase in fungi or protein kinases in cancer cells. nih.gov

Modification of the Adamantane Cage: As mentioned, creating azaadamantane versions could fine-tune the compound's properties. nih.gov Further functionalization of the adamantane cage itself is also a viable strategy.

Hybrid Molecules: Creating hybrid compounds that covalently link the adamantyl-pyrazole-carboxamide scaffold to other known pharmacophores is a promising strategy to develop multi-target drugs. researchgate.net This approach could lead to agents with novel mechanisms of action or improved efficacy against drug-resistant targets.

Table 1: Potential Modifications for Analogue Design

| Molecular Scaffold | Modification Strategy | Potential Outcome | Supporting Rationale |

|---|---|---|---|

| Pyrazole Core | Introduction of various substituents (e.g., halogens, alkyl groups) | Enhanced target specificity and potency | Extensive SAR studies on pyrazole derivatives have demonstrated the impact of substitution on bioactivity. nih.govnih.gov |

| Adamantane Cage | Replacement of CH with N (Azaadamantane) | Reduced lipophilicity, altered bioavailability | Azaadamantanes possess distinct physicochemical properties compared to their carbon-based counterparts. nih.gov |

| Carboxamide Linker | Altering the linker length or rigidity | Optimized spatial orientation for target binding | The linker plays a crucial role in positioning the pharmacophoric elements. |

| Hybridization | Covalent linkage to another pharmacophore | Multi-target activity, overcoming drug resistance | The hybrid drug concept is a known strategy to enhance therapeutic profiles. researchgate.net |

Applications Beyond Traditional Medicinal Chemistry Research

The unique properties of the adamantane and pyrazole moieties suggest that this compound could have applications outside of traditional drug development.

Agrochemicals: Carboxamide derivatives are a major class of fungicides that target the succinate dehydrogenase (SDH) enzyme in fungi. nih.gov The pyrazole-carboxamide structure is a known scaffold for potent fungicides. Therefore, this compound and its analogues represent a promising area for the discovery of new crop protection agents. nih.gov

Material Science: The rigidity and thermal stability of the adamantane cage make it an attractive building block for advanced materials. Research could explore the potential of incorporating this compound into polymers or other materials to confer specific properties.

Biochemical Probes: A labeled version of this compound could be synthesized and used as a chemical probe to study biological systems, for instance, to identify and characterize novel binding proteins for this class of compounds.

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Amantadine |

| Rimantadine |

| Memantine |

| Saxagliptin |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-1-adamantyl-1H-pyrazole-1-carboxamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including coupling adamantane derivatives with pyrazole-carboxamide precursors. For example, a triazole-linked adamantane-carboxamide compound (structurally analogous) was synthesized using coupling agents like EDCI/HOBt under inert conditions, followed by purification via column chromatography . Reaction optimization includes controlling temperature (e.g., reflux in xylene for amide bond formation), solvent selection (polar aprotic solvents for solubility), and pH adjustment during acidic/basic workups . Monitoring via TLC or HPLC ensures intermediate purity .

Q. Which spectroscopic methods are most effective for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify adamantyl CH signals (δ ~1.6–2.1 ppm) and pyrazole ring protons (δ ~6.5–8.0 ppm). Coupling constants confirm regiochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight, with adamantane fragmentation patterns (e.g., m/z 135 for CH fragments) .

- Infrared (IR) Spectroscopy : Carboxamide C=O stretches appear at ~1650–1680 cm .

- Chromatography : HPLC retention times and TLC R values are compared against standards for purity assessment .

Advanced Research Questions

Q. How can researchers address discrepancies between computational predictions and experimental spectroscopic data for this compound?

- Methodological Answer : Discrepancies arise from solvent effects, tautomerism, or crystal packing. Strategies include:

- DFT Calculations : Compare computed H NMR chemical shifts (using Gaussian or ORCA) with experimental data, adjusting for solvent models (e.g., PCM for DMSO) .

- X-ray Crystallography : Resolve ambiguities in regiochemistry or hydrogen bonding by analyzing crystal structures .

- Dynamic NMR : Detect rotational barriers in adamantyl groups at variable temperatures .

Q. What strategies are employed to optimize the yield and purity of this compound in multi-step syntheses?

- Methodological Answer :

- Stepwise Monitoring : Use TLC at each stage to isolate intermediates; discard low-purity batches early .

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)) for Suzuki couplings or EDCI/DMAP for carboxamide formation .

- Purification : Combine recrystallization (ethanol/water) with preparative HPLC (C18 column, acetonitrile/water gradient) .

- Yield Improvement : Increase equivalents of adamantyl reagents (1.2–1.5 eq) to drive reactions to completion .

Q. How do structural modifications at the adamantyl or pyrazole moieties influence the compound's bioactivity, and what methodological approaches are used to assess this?

- Methodological Answer :

- Adamantyl Modifications : Replace with smaller bicyclic groups (e.g., norbornane) to reduce steric hindrance. Assess via:

- In Vitro Assays : Measure IC against target enzymes (e.g., kinases) using fluorescence polarization .

- Pyrazole Substitutions : Introduce electron-withdrawing groups (e.g., NO) at position 5 to enhance electrophilicity. Evaluate via:

- Molecular Docking : Simulate binding affinity to receptors (AutoDock Vina) .

- SAR Studies : Compare IC values of derivatives with varying substituents .

- Biological Testing : Use Leishmania amazonensis models (for antiparasitic activity) or cancer cell lines (MTT assays) .

Data Contradiction and Mechanistic Analysis

Q. How should researchers resolve contradictions in reaction outcomes when synthesizing this compound derivatives?

- Methodological Answer :

- Byproduct Identification : Use LC-MS to detect side products (e.g., adamantane oxidation to adamantanone) .

- Kinetic Studies : Vary reaction time/temperature to isolate intermediates (e.g., via quenching at 0°C) .

- Isotopic Labeling : Track N-labeled pyrazole precursors to confirm bond formation pathways .

Q. What mechanistic insights exist for the biological activity of this compound, and how are they validated?

- Methodological Answer :

- Hypothesis Testing : Propose mechanisms (e.g., enzyme inhibition via adamantane-induced steric blocking) and validate via:

- Knockout Models : Use CRISPR-edited cell lines lacking target enzymes .

- Isothermal Titration Calorimetry (ITC) : Quantify binding constants to receptors .

- Metabolic Stability : Assess hepatic microsome half-life (human/rat) to predict pharmacokinetics .

Retrosynthesis Analysis